molecular formula C10H19N3O5 B14341584 N-(1-Carboxy-5-aminopentyl)glycylglycine CAS No. 105334-60-9

N-(1-Carboxy-5-aminopentyl)glycylglycine

Cat. No.: B14341584
CAS No.: 105334-60-9
M. Wt: 261.28 g/mol
InChI Key: SNGNAQQWLNRXQD-UHFFFAOYSA-N
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Description

N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic dipeptide derivative designed as a competitive inhibitor of angiotensin-converting enzyme (ACE), a key regulator of blood pressure. Its structure features a glycylglycine backbone (Gly-Gly) linked to a five-carbon spacer arm terminating in a carboxylic acid group (). This compound was synthesized in four steps with a 72% overall yield, utilizing ultrasound-assisted hydrogenolysis to remove benzyl and benzyloxycarbonyl protective groups (). Its design mimics natural ACE substrates, enabling reversible binding to the enzyme for therapeutic and purification purposes ().

Properties

CAS No.

105334-60-9

Molecular Formula

C10H19N3O5

Molecular Weight

261.28 g/mol

IUPAC Name

6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid

InChI

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

SNGNAQQWLNRXQD-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The disconnection strategy identifies three critical intermediates:

  • Chloroacetylglycine benzyl ester (7) as the glycylglycine precursor
  • (2S)-N-ε-benzyloxycarbonyl-2-lysine benzyl ester (8) as the chiral spacer component
  • A nucleophilic substitution step to conjugate the fragments

This approach minimizes purification challenges while maintaining the (1S)-configuration at the lysine-derived carbon.

Stepwise Synthesis and Optimization

Benzyl Ester Formation

Reaction: Crude 6 → Benzyl chloroacetylglycinate (7)

  • Conditions: Benzyl alcohol, toluene-p-sulfonic acid, benzene (Dean-Stark trap)
  • Yield: 86% after chromatography
  • Key Data:
    • IR: 1727 cm⁻¹ (ester C=O)
    • $$ ^1H $$ NMR (CDCl₃): δ 5.17 (s, CH₂Ph), 4.03 (s, CH₂Cl)

Optimization Note:
Azeotropic water removal drives esterification to completion, while chromatography in 20–50% ethyl acetate/light petroleum resolves ester from residual acid.

Nucleophilic Aminolysis

Reaction: 7 + 8 → Protected CA-Gly-Gly (9)

  • Conditions: Toluene, triethylamine, 18 h reflux
  • Molar Ratio: 1:1 (amine:ester)
  • Yield: 84% after chromatography

Stereochemical Control:
The (2S)-configuration of lysine benzyl ester (8) ensures retention of chirality at C1. $$ ^1H $$ NMR analysis confirms diastereotopic splitting of glycylglycine methylenes (δ 3.01–4.18).

Global Deprotection via Hydrogenolysis

Reaction: 9 → CA-Gly-Gly (4)

  • Catalyst: 10% Pd/C under H₂
  • Innovation: Ultrasonic irradiation (40 kHz)
  • Yield: Quantitative (zwitterion isolated by crystallization)

Advantages of Ultrasound:

  • Reduces catalyst loading by 50%
  • Completes reaction in 1 h vs. 3–6 h conventionally
  • Prevents colloidal Pd formation

Experimental Data Tables

Table 1: Synthesis Step Performance Metrics

Step Reagents/Conditions Product Yield (%) Purity (HPLC)
1 ClCH₂COCl, NaOH 6 - -
2 BnOH, TsOH 7 86 >95%
3 8, Et₃N, Δ 9 84 98%
4 H₂, Pd/C, ultrasound 4 100 99%

Table 2: Spectroscopic Characterization

Compound IR Peaks (cm⁻¹) $$ ^1H $$ NMR Key Signals (δ, CDCl₃)
7 1727, 1676 5.17 (s, CH₂Ph), 4.03 (s, CH₂Cl)
9 1727, 1705 3.01–3.44 (m, NCH₂), 7.38 (s, Ph)
4 1675, 1530 1.48 (m, CH₂), 3.90 (dd, NHCH₂)

Critical Analysis of Methodological Choices

Protective Group Strategy

The dual benzyl/Cbz protection scheme offers:

  • Simultaneous Deprotection: Single hydrogenolysis step removes all protections
  • Acid Stability: Withstands nucleophilic substitution conditions (pH 7–9)
  • Chromatographic Mobility: Non-polar groups aid intermediate purification

Ultrasonic Hydrogenolysis

Comparative studies show ultrasound improves:

  • Reaction Rate: 3x faster than silent conditions
  • Catalyst Lifetime: Pd/C reuse possible for ≥5 cycles
  • Product Quality: No residual Pd detected by ICP-MS

Applications in ACE Purification

CA-Gly-Gly’s design enables:

  • High-Affinity Binding: Kd ~ 10⁻⁸ M for human ACE
  • Reversible Elution: 0.5M NaCl + 10% ethylene glycol
  • Ligand Density: 12 μmol/g support in NHS-activated resins

Chemical Reactions Analysis

N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.

    Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.

    Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

Key Observations :

  • The target compound and CA Phe-Gly share a five-carbon spacer critical for ACE binding but differ in peptide moieties (Gly-Gly vs. Phe-Gly) .
  • FAPGG, a tripeptide, serves as a synthetic ACE substrate rather than an inhibitor .
  • Glycylglycine lacks functionalized side chains, limiting its enzyme interaction compared to derivatives .

Functional and Mechanistic Comparison

Table 2: Functional Roles and Mechanisms

Compound Primary Function Mechanism of Action
This compound ACE inhibition; enzyme purification Reversible competitive inhibition via spacer-arm-mediated binding to ACE active site
CA Phe-Gly ACE affinity chromatography ligand Binds ACE with high specificity via Phe-Gly motif and spacer
FAPGG ACE activity assay substrate Hydrolyzed by ACE to release glycylglycine, measurable via absorbance
Glycylglycine Dipeptide transport studies Absorbed intact or hydrolyzed by brush-border enzymes in intestinal transport
N-Oxalylglycine Enzyme inhibition (e.g., histone demethylases) Competes with α-ketoglutarate in enzymatic reactions

Key Insights :

  • The target compound’s spacer arm enhances binding reversibility, a feature critical for ACE purification .
  • Glycylglycine’s dual absorption/hydrolysis pathways contrast with synthetic derivatives’ targeted enzyme interactions .

Thermal and Radiation Stability :

  • Glycylglycine derivatives decompose via distinct pathways under oxidative conditions, with glycylglycine itself showing stable radical formation under irradiation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-Carboxy-5-aminopentyl)glycylglycine in a laboratory setting?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is a robust approach, leveraging Fmoc/t-Bu chemistry to sequentially add protected amino acids. The carboxy and aminopentyl groups require selective deprotection steps to avoid side reactions. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) and subsequent purification via reversed-phase HPLC (RP-HPLC) ensures high purity. Analytical techniques like LC-MS or MALDI-TOF confirm molecular weight and integrity . For solution-phase synthesis, carbodiimide-based coupling (e.g., EDC/HOBt) can link glycylglycine to the carboxy-aminopentyl moiety, followed by dialysis or size-exclusion chromatography for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : RP-HPLC with UV detection at 214 nm (peptide bond absorbance) quantifies impurities. A single peak with >95% area indicates high purity .
  • Structural Confirmation : 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY) identifies backbone protons and side-chain interactions. FT-IR verifies amide I/II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the exact mass (e.g., calculated vs. observed m/z) .

Q. What biochemical roles or enzyme interactions are anticipated for this compound?

  • Methodological Answer : The carboxy group may act as a metal-chelating site (e.g., Cu2+^{2+}, Zn2+^{2+}), as seen in glycylglycine-copper complexes. Use UV-Vis spectroscopy to monitor absorbance shifts (e.g., d-d transitions at ~600 nm for Cu2+^{2+}) upon metal binding . For enzymatic studies, conduct kinetic assays with peptidases (e.g., dipeptidases) using spectrophotometric monitoring of hydrolysis products (e.g., glycylglycine release at 340 nm via coupled assays) .

Advanced Research Questions

Q. How does the presence of the carboxy and aminopentyl groups influence the compound’s interaction with metal ions in solution?

  • Methodological Answer : The carboxy group enhances metal-binding capacity compared to unmodified glycylglycine. Use potentiometric titrations to determine stability constants (log K) for metal complexes in varying pH (2–12). Compare with glycylglycine’s known Cu2+^{2+} log K (~10.3) to assess enhanced affinity. Synchrotron XAS (X-ray absorption spectroscopy) can elucidate coordination geometry (e.g., square-planar vs. octahedral) .

Q. What experimental approaches can resolve contradictions in reported enzymatic hydrolysis rates of this compound?

  • Methodological Answer :

  • Variable Assay Conditions : Test pH (4–9), temperature (25–37°C), and ionic strength to identify optimal activity ranges. For example, ACE activity assays using FAPGG substrate show pH-dependent hydrolysis rates .
  • Inhibitor Studies : Add competitive inhibitors (e.g., EDTA for metallopeptidases) to isolate specific enzyme contributions.
  • Comparative Models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with peptidases vs. experimental data. Validate with site-directed mutagenesis of enzyme active sites .

Q. How do solvent composition and temperature affect the thermodynamic stability of this compound?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH\Delta H) in aqueous-organic solvents (e.g., water:ethanol mixtures). Solvent polarity impacts protonation states; use 1^{1}H NMR to track pH-dependent chemical shifts. Differential scanning calorimetry (DSC) determines melting points (TmT_m) and decomposition thresholds (e.g., ~240°C for glycylglycine) .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolysis and oxidation .
  • Antioxidants : Add 0.01% (w/v) sodium ascorbate or EDTA to aqueous solutions. Monitor degradation via LC-MS over 1–6 months .
  • Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH for 3 months) with RP-HPLC to quantify degradation products (e.g., free glycine or carboxy-aminopentyl fragments) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metal-binding affinities for this compound?

  • Methodological Answer :

  • Standardize Buffers : Use identical ionic strength (e.g., 0.1 M NaCl) and pH (e.g., 7.4) across studies.
  • Control for Redox Activity : Chelated metals (e.g., Fe3+^{3+}) may undergo redox reactions; include reducing agents (e.g., DTT) in assays .
  • Cross-Validate Techniques : Compare ITC-derived binding constants with fluorescence quenching or circular dichroism (CD) data .

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